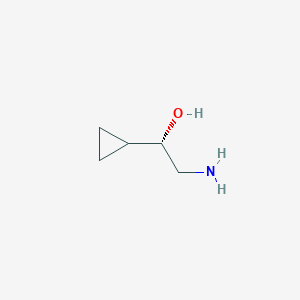
(S)-2-Amino-1-cyclopropylethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-amino-1-cyclopropylethan-1-ol is a chiral amino alcohol with a cyclopropyl group attached to the ethan-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-cyclopropylethan-1-ol typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method is the reaction of cyclopropylcarbinol with ammonia or an amine under suitable conditions. The reaction can be catalyzed by transition metals or other catalysts to improve yield and selectivity.
Industrial Production Methods
Industrial production of (1S)-2-amino-1-cyclopropylethan-1-ol may involve continuous flow processes to ensure consistent quality and high yield. These processes often utilize advanced catalytic systems and optimized reaction conditions to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-2-amino-1-cyclopropylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form ethers, esters, or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopropyl ketones, while substitution reactions can produce a variety of derivatives, including ethers and amides.
Wissenschaftliche Forschungsanwendungen
(1S)-2-amino-1-cyclopropylethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of (1S)-2-amino-1-cyclopropylethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with biological molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-2-amino-1-cyclopropylethan-1-ol: The enantiomer of the compound with similar properties but different biological activity.
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amino group.
Cyclopropanol: A related compound with a cyclopropyl group attached to a hydroxyl group.
Uniqueness
(1S)-2-amino-1-cyclopropylethan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups
Eigenschaften
Molekularformel |
C5H11NO |
|---|---|
Molekulargewicht |
101.15 g/mol |
IUPAC-Name |
(1S)-2-amino-1-cyclopropylethanol |
InChI |
InChI=1S/C5H11NO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3,6H2/t5-/m1/s1 |
InChI-Schlüssel |
JCAJMHONCHYTCA-RXMQYKEDSA-N |
Isomerische SMILES |
C1CC1[C@@H](CN)O |
Kanonische SMILES |
C1CC1C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride](/img/structure/B13599988.png)
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)
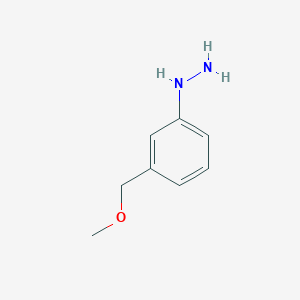
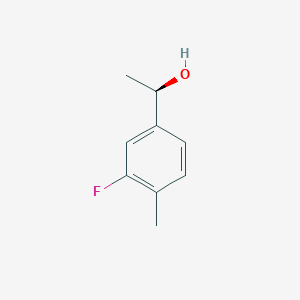
![Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B13600006.png)
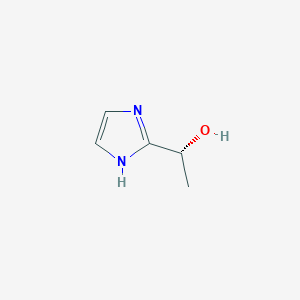
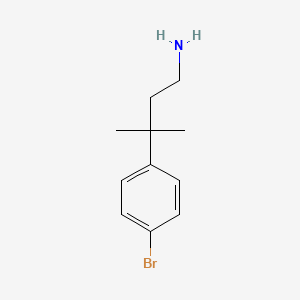

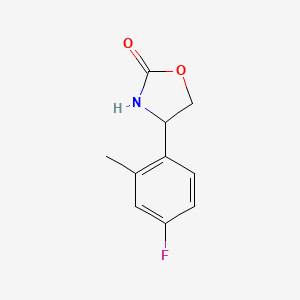

![1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)
